2-(9H-Pyrido[3,4-B]indol-1-YL)aniline
Description
Contextualization of Pyrido[3,4-b]indoles (β-Carbolines) as a Significant Chemical Class
The pyrido[3,4-b]indole, or β-carboline, framework is a prominent heterocyclic motif in medicinal chemistry. tandfonline.com This tricyclic structure, composed of a pyridine (B92270) ring fused to an indole (B1671886) skeleton, is the core of numerous natural and synthetic compounds with a wide array of biological activities. tandfonline.comipindexing.com β-carboline alkaloids are found in various plants, animals, and marine organisms. tandfonline.com Their structural diversity and significant pharmacological potential have made them attractive targets for chemical synthesis and drug discovery. nih.gov
The broad spectrum of biological activities associated with β-carboline derivatives includes anticancer, antimicrobial, antiviral, antileishmanial, and central nervous system effects. tandfonline.comnih.govnih.gov This versatility has spurred extensive research into the synthesis and structure-activity relationships of this compound class, aiming to develop new therapeutic agents. mdpi.com The Pictet-Spengler reaction is a classic and widely used method for synthesizing the β-carboline scaffold. tandfonline.comipindexing.com
Rationale for Academic Research on the 2-(9H-Pyrido[3,4-b]indol-1-yl)aniline Scaffold and its Derivatives
The specific scaffold of this compound combines the well-established β-carboline core with an aniline (B41778) substituent at the 1-position. This particular arrangement has garnered academic interest due to the potential for developing novel therapeutic agents. The indole nucleus and its derivatives are known to mimic peptide structures and can bind to various enzymes, offering opportunities for creating drugs with unique mechanisms of action. chula.ac.th
Research into derivatives of the 1-substituted β-carboline framework has shown that modifications at this position can significantly influence biological activity. For instance, the introduction of aryl groups at the C-1 position has been a strategy in the design of antifilarial agents. nih.gov Specifically, the compound 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, which shares a structural similarity with this compound, has been identified as an activator of the aryl hydrocarbon receptor (AHR), highlighting the potential of such compounds to interact with important biological pathways. nih.gov
The synthesis of various 1-substituted β-carboline derivatives is an active area of research, with studies exploring different substituents to modulate their pharmacological profiles. For example, research on 1-phenyl-9H-pyrido[3,4-b]indole derivatives has led to the discovery of potent anti-leishmanial agents. nih.gov The exploration of the this compound scaffold and its derivatives is therefore driven by the prospect of discovering new compounds with significant therapeutic potential, building upon the established biological importance of the β-carboline framework.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H13N3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(9H-pyrido[3,4-b]indol-1-yl)aniline |
InChI |
InChI=1S/C17H13N3/c18-14-7-3-1-6-13(14)16-17-12(9-10-19-16)11-5-2-4-8-15(11)20-17/h1-10,20H,18H2 |
InChI Key |
RYXOIUSDUPWQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC3=C2NC4=CC=CC=C34)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 9h Pyrido 3,4 B Indol 1 Yl Aniline and Analogous Compounds
Rational Design Principles for Pyrido[3,4-b]indole Derivatives
The development of pyrido[3,4-b]indole derivatives is often guided by rational design principles, leveraging computational modeling and a deep understanding of the target biology to optimize therapeutic potential. A prominent strategy involves targeting specific protein-protein interactions or enzyme active sites implicated in disease pathology.
For instance, computational modeling has been instrumental in identifying the pyrido[3,a]indole class as potential inhibitors of the MDM2-p53 interaction, a critical pathway in cancer progression. nih.gov Docking studies suggested that the pyrido[3,4-b]indole scaffold could effectively mimic the binding of p53 to MDM2, thereby liberating p53 to induce apoptosis in cancer cells. nih.gov These in silico predictions spurred the synthesis and biological evaluation of novel β-carbolines, confirming the pyrido[3,4-b]indole framework as a promising lead for the development of targeted anticancer agents. nih.gov
Another rational design approach involves "scaffold hopping," where the core of a known inhibitor is replaced with a different, isosteric scaffold to improve properties such as potency, selectivity, or pharmacokinetics. This strategy was employed in the design of non-covalent Bruton's tyrosine kinase (BTK) inhibitors, where the pyrido[3,4-b]indol-1-one scaffold was identified as a suitable replacement for existing inhibitor cores. mdpi.com This led to the discovery of potent BTK inhibitors with promising anti-proliferative activity in lymphoma cell lines. mdpi.com
Influence of Substituent Patterns on Molecular Activity
The biological activity of pyrido[3,4-b]indole derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold and its appended aryl rings. SAR studies have systematically explored these modifications to elucidate the key determinants of potency and selectivity.
Effects of Core Scaffold Modifications
Modifications to the tricyclic pyrido[3,4-b]indole core have a profound impact on biological activity. Key positions that have been extensively studied include C1, C6, C7, and N9.
At the C1 position, the introduction of a bulky, hydrophobic aryl or heteroaryl group is often crucial for potent activity. For example, in a series of anticancer agents, a 1-naphthyl substituent at C1 was found to be optimal for broad-spectrum antiproliferative activity. nih.govresearchgate.net
Substitutions on the A-ring (the benzene (B151609) ring of the indole) , particularly at the C6 and C7 positions, also play a significant role. A methoxy (B1213986) group at the C6 position has been shown to enhance anticancer activity. nih.govresearchgate.net However, moving this methoxy group to the C7 or C8 position generally leads to a decrease in activity. researchgate.net Interestingly, the complete removal of the methoxy group does not abolish activity but significantly reduces it, suggesting its role in enhancing, but not being essential for, the interaction with the target. researchgate.net The introduction of an electron-withdrawing trifluoromethoxy group at C6 was also found to improve activity against certain cancer cell lines. nih.gov
The N9 position of the indole (B1671886) ring is another critical determinant of activity. Methylation of the N9 nitrogen has been shown to be detrimental to the antiproliferative activity of some pyrido[3,4-b]indole series. researchgate.net This is often attributed to the loss of a key hydrogen bond interaction with the target protein, as suggested by molecular docking studies. nih.govresearchgate.net This highlights the importance of the N-H group as a hydrogen bond donor for potent activity in these specific series. researchgate.net
| Position | Substituent Effect on Anticancer Activity | Reference |
| C1 | A bulky, hydrophobic group (e.g., 1-naphthyl) is generally favorable for high potency. | nih.govresearchgate.net |
| C6 | A methoxy group enhances activity. Electron-withdrawing groups can also be beneficial. | nih.govresearchgate.net |
| C7 | A methoxy group is less favorable than at the C6 position. | researchgate.net |
| N9 | Methylation often leads to a significant decrease in activity. The N-H is often a key H-bond donor. | nih.govresearchgate.net |
Impact of Side Chain and Aryl Substitutions
For compounds like 2-(9H-pyrido[3,4-b]indol-1-yl)aniline, where an aniline (B41778) group is attached at the C1 position, substitutions on this aryl ring are critical for modulating activity.
In a series of Bruton's tyrosine kinase (BTK) inhibitors based on the pyrido[3,4-b]indol-1-one scaffold, the nature of the substituent on the C1-phenyl ring was explored. The specific substitutions on this ring, in combination with modifications at other positions, were key to achieving potent enzymatic inhibition and anti-proliferative effects. mdpi.com
Similarly, for other kinase inhibitor scaffolds, such as pyrazolo[3,4-d]pyrimidines, the substituents on the aryl rings play a crucial role in determining potency and selectivity. For instance, in a series of FLT3 and VEGFR2 inhibitors, the substitution pattern on a phenylurea moiety attached to the core scaffold was systematically modified to achieve complete tumor regression in preclinical models.
Comparative SAR Analysis Across Related Heterocyclic Scaffolds
The pyrido[3,4-b]indole scaffold belongs to the broader class of indole-based heterocycles, many of which are considered "privileged structures" in medicinal chemistry. Comparing the SAR of pyrido[3,4-b]indoles with other related heterocyclic scaffolds provides valuable insights into the unique contributions of this framework to biological activity.
For instance, a comparison with pyrimido[5,4-b]indoles reveals that while both scaffolds can be developed as potent immune modulators, the specific substitution patterns required for optimal activity can differ. In a study on Toll-like receptor 4 (TLR4) agonists, synthetic modifications at the carboxamide, N-3, and N-5 positions of the pyrimido[5,4-b]indole scaffold led to differential production of cytokines. nih.gov This highlights the distinct SAR profiles of these closely related tricyclic systems.
Similarly, the SAR of pyrazolo[3,4-d]pyrimidines , another prominent kinase inhibitor scaffold, can be contrasted with that of pyrido[3,4-b]indoles. While both can act as ATP-competitive inhibitors by mimicking the adenine (B156593) ring, the specific interactions with the kinase hinge region and the surrounding pockets are dictated by the unique geometry and electronic properties of each scaffold. nih.gov Small structural changes in the pyrazolo[3,4-d]pyrimidine core can significantly alter the selectivity profile, a phenomenon also observed with pyrido[3,4-b]indoles. nih.gov
A study on pyrido[3,4-g]quinazoline derivatives as DYRK/CLK inhibitors demonstrated that a single chemical substitution on the scaffold could drastically change the kinase inhibitory profile. mdpi.com This sensitivity to minor structural modifications is a common theme across many heterocyclic scaffolds and underscores the importance of detailed SAR studies for each unique core structure.
Computational Chemistry and Cheminformatics Applications in Pyrido 3,4 B Indole Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jchemlett.com By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. jchemlett.comnih.gov For pyrido[3,4-b]indole derivatives, QSAR studies have been instrumental in elucidating the structural features that govern their activity, for instance, as anticancer agents. nih.gov
Two-dimensional (2D) QSAR methods utilize descriptors calculated from the 2D representation of molecules, such as chemical fingerprints. These fingerprints are bit strings that encode the presence or absence of specific structural fragments or topological features. nih.gov These descriptors can be used in conjunction with machine learning or statistical methods to build predictive models.
A notable application in pyrido[3,4-b]indole research involved the use of Kernel-based Partial Least Squares (KPLS) regression analysis combined with 2D fingerprint descriptors. nih.gov KPLS is a nonlinear modeling technique that can handle complex relationships between molecular features and biological activity more effectively than traditional linear methods. nih.gov In a study on the antiproliferative activity of pyrido[3,4-b]indole derivatives against several cancer cell lines, various 2D fingerprints were tested, including atom triplet and linear fingerprint descriptors. nih.gov The KPLS method, combined with these descriptors, yielded highly predictive QSAR models. For example, the model for the HCT116 colon cancer cell line showed a training set coefficient of determination (R²) of 0.99 and an external test set predictive r² of 0.70. nih.gov The study found that the Atom Triplet fingerprint descriptor provided the best models for the HCT116 and HPAC cell lines, while the Linear 2D fingerprint was most effective for the Mia-PaCa-2 cell line data. nih.gov
Table 1: KPLS 2D-QSAR Model Statistics for Pyrido[3,4-b]indole Derivatives
| Cell Line | Best Fingerprint Descriptor | Training Set R² | Test Set Predictive r² |
|---|---|---|---|
| HCT116 | Atom Triplet | 0.99 | 0.70 |
| HPAC | Atom Triplet | 0.99 | 0.58 |
| Mia-PaCa-2 | Linear | 0.98 | 0.70 |
Data sourced from a QSAR study on pyrido[3,4-b]indole derivatives. nih.gov
Three-dimensional (3D)-QSAR methodologies take the analysis a step further by considering the 3D conformation of molecules and their spatial properties, such as steric and electrostatic fields. A critical prerequisite for 3D-QSAR is the accurate alignment of the molecules in the dataset. nih.gov Software like PHASE can be used for this purpose, aligning molecules based on common pharmacophoric features. nih.govschrodinger.com
In the context of pyrido[3,4-b]indole research, a PHASE pharmacophore-based 3D-QSAR study was conducted on derivatives showing anticancer activity. nih.gov This approach led to the development of a four-point pharmacophore model which was then used to build a 3D-QSAR model for the HCT116 colon cancer cell line. This model yielded a training set R² of 0.683 and an external test set predictive r² of 0.562. nih.gov A key advantage of 3D-QSAR is the ability to visualize the results as contour maps, which show regions where specific properties (e.g., hydrophobicity, positive/negative charge) are favorable or unfavorable for biological activity. This visual feedback is highly valuable for guiding the structural modification of lead compounds. nih.gov
Pharmacophore Modeling and Hypothesis Generation
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These models can be generated from a set of active molecules, even without knowledge of the protein target's structure. schrodinger.com
The process of pharmacophore modeling involves identifying common chemical features among active compounds, such as hydrogen bond donors (D), hydrogen bond acceptors (A), hydrophobic groups (H), and aromatic rings (R). nih.govnih.gov
For pyrido[3,4-b]indole derivatives with anticancer properties, a 3D-QSAR study identified a successful four-point pharmacophore model (DRRR) consisting of one hydrogen bond donor and three aromatic ring features. nih.gov This hypothesis suggests that a hydrogen bond-donating group and the presence of three aromatic systems, correctly oriented in 3D space, are critical for the antiproliferative activity of these compounds against the HCT116 cell line. nih.gov In other studies on different molecular scaffolds, pharmacophore models have been developed with varying features. For instance, a study on quinoline-based tubulin inhibitors generated a six-point model (AAARRR) with three hydrogen bond acceptors and three aromatic rings. nih.gov These models serve as 3D queries for virtual screening of compound libraries to identify novel hits with the desired features. schrodinger.com
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). nih.govyoutube.com It is a powerful tool for studying protein-ligand interactions at a molecular level, helping to elucidate the mechanism of action and rationalize observed structure-activity relationships. semanticscholar.org The output of a docking simulation is typically a binding pose and a scoring value, which estimates the binding affinity (e.g., in kcal/mol). nih.govresearchgate.net
In research involving pyrido[3,4-b]indole derivatives and other heterocyclic compounds, molecular docking is frequently used to predict how these potential drugs interact with their biological targets. nih.govsemanticscholar.org Key interactions often include hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein's active site. semanticscholar.org For example, in a study of anti-influenza agents, docking simulations revealed that potent inhibitors formed hydrogen bonds with residues such as ARG118, ASP151, and GLU119 in the neuraminidase active site. semanticscholar.org Although the specific target for the antiproliferative activity of many pyrido[3,4-b]indoles is under investigation, docking studies can be used to test hypotheses by predicting their binding affinity to various cancer-related proteins. nih.gov
Ligand-Based Drug Design (LBDD) Principles and Methodologies
Ligand-Based Drug Design (LBDD) encompasses a range of computational techniques that are employed when the 3D structure of the biological target is unknown. semanticscholar.org LBDD relies solely on the information derived from a set of molecules known to be active at the target of interest. The core principle is that molecules with similar structures or properties are likely to have similar biological activities.
The QSAR and pharmacophore models described above are central to LBDD. A typical LBDD workflow involves:
Collecting a dataset of compounds with known activities (e.g., pyrido[3,4-b]indole derivatives).
Developing predictive QSAR models (both 2D and 3D) to understand the structure-activity relationship. nih.gov
Generating a pharmacophore hypothesis to capture the key interaction features. nih.gov
Using the pharmacophore model as a 3D query to screen large virtual databases for new molecules that fit the hypothesis. nih.gov
Using the QSAR models to predict the activity of the hits identified from the virtual screen. nih.gov
This integrated approach allows for the de novo design of new chemical entities. nih.gov By combining methods like QSAR, pharmacophore screening, and molecular docking, researchers can intelligently design novel pyrido[3,4-b]indole derivatives, predict their biological activity, and prioritize the most promising candidates for chemical synthesis and biological evaluation, thereby streamlining the drug discovery pipeline. semanticscholar.org
Quantum Mechanical Calculations for Electronic Structure and Photophysical Insights
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic and photophysical characteristics of pyrido[3,4-b]indole derivatives. These computational methods provide deep insights into the molecular structure, stability, reactivity, and optical properties that are critical for designing new functional molecules.
Detailed research findings from these computational studies reveal key electronic properties. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (the H-L gap) is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. For instance, a methodological study on the parent β-carboline scaffold identified the σ and π interaction band gap to be 6.18 eV, ensuring drug consistency. nih.gov The distribution of Mulliken charges across the molecule can be mapped to identify charge orientation and potential sites for electrophilic and nucleophilic attack, which is essential for understanding interaction mechanisms. nih.gov
Furthermore, quantum calculations can predict global chemical activity descriptors such as electronegativity (χ) and electrophilicity, which provide information about the potential for charge transfer processes, a key aspect of drug action. nih.gov These theoretical calculations are not only predictive but are also used to validate and interpret experimental data from spectroscopic analyses. nih.gov
The photophysical properties of these compounds are also explored using computational approaches. For related pyridoindole isomers, studies have demonstrated that theoretical calculations of the ground and excited states can explain observed luminescence phenomena. nih.gov For example, calculations can help identify planarized intramolecular charge-transfer (PLICT) states, which are responsible for the fluorescent properties and solvatochromic effects seen in some derivatives. nih.gov These insights are vital for the development of new fluorescent probes and materials with specific optical characteristics.
Table 1: Illustrative Electronic Properties of a Generic Pyrido[3,4-b]indole Scaffold Based on Computational Studies Note: These values are representative examples based on studies of the β-carboline class and are for illustrative purposes.
| Parameter | Description | Typical Calculated Value | Reference |
|---|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital Energy; relates to electron-donating ability. | ~ -5.0 to -6.0 eV | nih.gov |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy; relates to electron-accepting ability. | ~ -1.0 to -2.0 eV | nih.gov |
| H-L Gap | Energy gap between HOMO and LUMO; indicates chemical reactivity and stability. | ~ 4.0 to 5.0 eV | nih.gov |
| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract bonding electrons. | ~ 3.83 | nih.gov |
| Dipole Moment (µ) | A measure of the net molecular polarity. | > 15 D (for push-pull systems) | nih.gov |
In Silico Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the early stages of drug discovery, in silico methods are indispensable for predicting the pharmacokinetic profile of a potential drug candidate, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These computational tools help to filter out compounds that are likely to fail later in development due to poor bioavailability or unfavorable metabolic profiles, thereby saving significant time and resources. nih.gov For the 2-(9H-Pyrido[3,4-b]indol-1-yl)aniline scaffold and its analogs, various web-based tools like SwissADME and admetSAR are utilized to perform these crucial predictions. nih.govmdpi.com
A primary step in this process is the evaluation of "drug-likeness," often assessed against established rules such as Lipinski's Rule of Five and Veber's rules. nih.gov These rules provide guidelines based on physicochemical properties. Lipinski's rules state that a compound is more likely to be orally bioavailable if it has a molecular weight (MW) under 500 Da, a logP (a measure of lipophilicity) less than 5, fewer than 5 hydrogen bond donors (HBD), and fewer than 10 hydrogen bond acceptors (HBA). nih.gov Veber's rules add further criteria, suggesting that good oral bioavailability is also associated with having 10 or fewer rotatable bonds (NRB) and a polar surface area (PSA) of no more than 140 Ų. nih.gov Studies on various aniline (B41778) and β-carboline derivatives confirm that many compounds within this class satisfy these criteria. mdpi.commdpi.com
Beyond simple rule-based filtering, computational models predict specific ADME parameters. Key properties include:
Absorption: Predictions for human intestinal absorption (HIA) and water solubility (often expressed as LogS) are calculated. Poor solubility can be a major hurdle for drug efficacy. nih.govresearchgate.net
Distribution: This involves predicting the extent to which a drug spreads into different tissues. Parameters like the fraction of the molecule not bound to plasma proteins are estimated. researchgate.net
Metabolism: The potential for a compound to be metabolized by cytochrome P450 (CYP) enzymes is a critical prediction. Inhibition of major isoforms like CYP2D6 can lead to drug-drug interactions. nih.gov
These comprehensive in silico ADME profiles allow researchers to prioritize the most promising pyrido[3,4-b]indole derivatives for synthesis and further biological evaluation. mdpi.com
Table 2: Predicted ADME and Drug-Likeness Parameters for a Representative 1-Aryl-β-carboline Structure Note: These parameters are generated using in silico models (e.g., SwissADME, pkCSM) and represent typical values for this class of compounds.
| Parameter | Description | Predicted Value/Range | Reference |
|---|---|---|---|
| Molecular Weight (MW) | The mass of one molecule of the substance. | < 500 Da | nih.gov |
| logP (Lipophilicity) | The logarithm of the partition coefficient between n-octanol and water. | < 5 | nih.gov |
| Hydrogen Bond Donors (HBD) | Number of N-H or O-H bonds. | < 5 | nih.gov |
| Hydrogen Bond Acceptors (HBA) | Number of N or O atoms. | < 10 | nih.gov |
| Rotatable Bonds (NRB) | Number of bonds that allow free rotation. | < 10 | nih.gov |
| Polar Surface Area (PSA) | Sum of surfaces of polar atoms in a molecule. | < 140 Ų | nih.gov |
| Water Solubility (LogS) | Logarithm of the molar solubility in water. | -6.28 to -7.34 (Poorly soluble) | researchgate.net |
| CYP2D6 Inhibition | Potential to inhibit the CYP2D6 enzyme. | Predicted as non-inhibitor | nih.gov |
Advanced Spectroscopic and Structural Characterization Techniques in Pyrido 3,4 B Indole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2-(9H-Pyrido[3,4-b]indol-1-yl)aniline, both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework.
¹H NMR spectra would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (proton count). The aromatic region (typically δ 7.0-9.0 ppm) would be complex, showing signals for the protons on both the pyrido[3,4-b]indole core and the aniline (B41778) ring. Specific signals, such as the N-H protons of the indole (B1671886) and aniline amine groups, would likely appear as broad singlets that can be confirmed by D₂O exchange experiments. researchgate.net
¹³C NMR spectra complement the proton data by showing all unique carbon atoms. The chemical shifts would distinguish between the sp²-hybridized carbons of the aromatic rings and any sp³-hybridized carbons if a tetrahydro-β-carboline derivative were being studied. nih.gov Quaternary carbons, which bear no protons, are readily identified. The combination of ¹H and ¹³C NMR, often augmented with 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of every proton and carbon in the molecule's structure. beilstein-journals.org
While specific experimental data for this compound is not publicly available, the expected chemical shifts can be inferred from related structures.
Interactive Data Table: Representative NMR Data for Related Aniline and Pyridoindole Structures Note: This table shows typical chemical shifts for related structural motifs to illustrate the expected values for this compound.
| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm | Reference |
|---|---|---|---|
| ¹H | Aniline -NH₂ | 3.5-5.0 (broad singlet) | rsc.org |
| ¹H | Aromatic C-H (Aniline) | 6.5-7.5 | rsc.org |
| ¹H | Indole N-H | > 11.0 (broad singlet) | nih.gov |
| ¹H | Aromatic C-H (Pyridoindole) | 7.0-8.8 | nih.govrsc.org |
| ¹³C | Aromatic C-NH₂ (Aniline) | 144-148 | rsc.org |
| ¹³C | Aromatic C-H (Aniline) | 115-130 | rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), would be used to determine its exact molecular weight. This allows for the confident determination of its elemental formula, C₁₇H₁₃N₃. beilstein-archives.org
In addition to molecular weight, tandem mass spectrometry (MS/MS) provides crucial structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For the pyrido[3,4-b]indole (β-carboline) core, fragmentation is often predictable. nist.gov The parent ion (molecular ion, M⁺˙) of the unsubstituted 9H-pyrido[3,4-b]indole appears at m/z 168. nist.gov Its fragmentation involves characteristic losses that help identify the core structure in more complex derivatives.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Analysis | Value | Description | Reference |
|---|---|---|---|
| Molecular Formula | C₁₇H₁₃N₃ | - | ambeed.com |
| Molecular Weight | 259.31 g/mol | - | ambeed.com |
| Exact Mass [M+H]⁺ | ~260.1182 | The protonated molecule's exact mass, used for formula confirmation via HRMS. | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the different functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key structural features.
The N-H stretching vibrations from the indole and aniline amine groups would appear as distinct bands in the 3100-3500 cm⁻¹ region. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would produce a series of sharp bands in the 1450-1650 cm⁻¹ fingerprint region. nih.govresearchgate.net
Interactive Data Table: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 3450-3250 | N-H Stretch | Indole N-H, Aniline -NH₂ | nih.govmpg.de |
| 3100-3000 | C-H Stretch | Aromatic C-H | beilstein-archives.org |
| 1650-1550 | C=N Stretch | Imine in Pyridine (B92270) Ring | beilstein-archives.org |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires a suitable single crystal of the compound. If crystals of this compound were obtained, X-ray diffraction analysis would provide exact data on bond lengths, bond angles, and torsional angles. researchgate.net
Furthermore, it would reveal the planarity of the fused ring system and the dihedral angle between the pyrido[3,4-b]indole and the aniline ring systems. researchgate.netnih.gov This information is crucial for understanding how the molecule packs in a crystal lattice and engages in intermolecular interactions like hydrogen bonding (e.g., between the N-H groups and nitrogen atoms of adjacent molecules) and π-π stacking. researchgate.netnih.gov Such analyses have been performed on many related β-carboline and indole derivatives, confirming their structural features with high precision. researchgate.netmdpi.com
Photophysical Investigations: Fluorescence Quantum Yields and Emission Spectra
Given its extended, fused aromatic structure, this compound is expected to be fluorescent. Photophysical studies investigate the interaction of the molecule with light, specifically its absorption and emission properties. These studies are critical for applications in materials science and bioimaging. beilstein-archives.orgnih.gov
The emission spectrum is obtained by exciting the molecule at its absorption maximum (λ_abs) and measuring the intensity of light it emits at various wavelengths. The peak of this spectrum is the maximum emission wavelength (λ_em). The difference between the absorption and emission maxima is known as the Stokes shift, a key characteristic of a fluorophore. mdpi.com
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. Pyridoindole and carboline derivatives are known to be fluorescent, with quantum yields that can be sensitive to their substitution pattern and solvent environment. nih.govmdpi.comacs.org For instance, related push-pull fluorophores based on 9H-pyrido[2,3-b]indole have been shown to exhibit significant changes in their emission properties with varying solvent polarity. nih.gov
Interactive Data Table: Representative Photophysical Data for Related Fluorescent Pyridoindoles Note: This table presents typical data for fluorescent compounds with similar core structures to illustrate the expected properties.
| Property | Typical Value | Description | Reference |
|---|---|---|---|
| Absorption Max (λ_abs) | 350-450 nm | Wavelength of maximum light absorption. | acs.org |
| Emission Max (λ_em) | 450-600 nm | Wavelength of maximum fluorescence emission. | mdpi.comacs.org |
| Stokes Shift | 100-200 nm | The difference in energy between absorption and emission maxima. | mdpi.com |
Future Research Directions and Current Gaps for 2 9h Pyrido 3,4 B Indol 1 Yl Aniline
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the pyrido[3,4-b]indole core has traditionally relied on methods like the Pictet-Spengler reaction. researchgate.net However, the future of pharmaceutical manufacturing necessitates the adoption of greener and more efficient synthetic strategies. A significant research gap exists in the development of sustainable methods tailored for 2-(9H-Pyrido[3,4-b]indol-1-yl)aniline and its derivatives.
Future research should prioritize the exploration of one-pot synthesis protocols and the use of environmentally benign catalysts. researchgate.net For instance, the application of electrochemical synthesis in deep eutectic solvents (DESs) has shown promise for other tetrahydro-β-carboline derivatives and represents a viable and sustainable alternative to conventional methods. The use of microwave and ultrasonic irradiation are other green chemistry techniques that could be adapted to streamline the synthesis of this compound. nih.govbeilstein-journals.org The development of such methodologies would not only be economically advantageous but also align with the growing emphasis on sustainable chemistry in the pharmaceutical industry.
Table 1: Comparison of Conventional and Potential Sustainable Synthetic Approaches for β-Carboline Scaffolds
| Synthetic Approach | Advantages | Disadvantages/Research Gaps for this compound |
| Conventional (e.g., Pictet-Spengler) | Well-established, reliable for scaffold formation. researchgate.net | Often requires harsh conditions, multi-step processes, and potentially hazardous reagents. |
| Electrochemical Synthesis in DES | Green, atom-efficient, reduced solvent waste, potential for one-pot reactions. | Lack of specific application to this compound; optimization of reaction conditions needed. |
| Microwave/Ultrasonic Irradiation | Rapid heating, shorter reaction times, often improved yields. nih.govbeilstein-journals.org | Specific protocols for the target compound are yet to be developed and optimized. |
| One-Pot Sequential Reactions | Increased efficiency, reduced workup and purification steps. researchgate.net | Requires careful design to ensure compatibility of all reaction steps for the specific aniline (B41778) substituent. |
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, a significant opportunity lies in the application of advanced computational models to predict its bioactivity and guide the synthesis of more potent and selective analogs. While computational docking studies have been employed for other pyrido[3,4-b]indole derivatives to identify potential binding interactions, for instance with the MDM2 protein, a comprehensive in silico characterization of this compound is lacking. researchgate.net
Future research should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) models and implementing sophisticated molecular dynamics (MD) simulations. These approaches can elucidate the key structural features of the molecule that govern its biological activity and predict its interactions with various molecular targets. Such predictive models would enable the rational design of new derivatives with improved pharmacological profiles, minimizing the need for extensive and costly high-throughput screening.
Comprehensive Identification and Validation of Undiscovered Molecular Targets
The biological activity of β-carboline alkaloids is attributed to their interaction with a multitude of molecular targets, including various receptors, enzymes, and DNA. nih.gov For the broader class of 1-aryl-β-carbolines, the 5-hydroxytryptamine (serotonin) receptors have been identified as a significant target. acs.orgacs.org Additionally, studies on other pyrido[3,4-b]indole derivatives have pointed towards the inhibition of enzymes like cyclin-dependent kinases (CDKs) and topoisomerases, as well as interaction with proteins such as MDM2. researchgate.net
A critical gap in our understanding of this compound is the comprehensive identification of its specific molecular targets. Future research should employ a multi-pronged approach, combining affinity chromatography, proteomics-based techniques, and computational target prediction to uncover novel binding partners. The validation of these putative targets through robust biochemical and cell-based assays will be crucial to unravel the compound's mechanism of action and to identify its therapeutic potential.
Table 2: Potential Molecular Targets for this compound Based on Related Compounds
| Target Class | Specific Examples | Potential Therapeutic Area |
| Receptors | 5-Hydroxytryptamine (Serotonin) Receptors acs.orgacs.org | Neurological and Psychiatric Disorders |
| Enzymes | Cyclin-Dependent Kinases (CDKs), Topoisomerases researchgate.net | Cancer |
| Proteins | MDM2 researchgate.net | Cancer |
Application of Multi-Omics Data for Systems-Level Understanding of Compound Activity
The advent of "omics" technologies provides an unprecedented opportunity to understand the global effects of a compound on a biological system. Currently, there is a significant void in the literature regarding the application of multi-omics approaches to study this compound.
Future research should leverage transcriptomics, proteomics, and metabolomics to generate a comprehensive, systems-level view of the cellular response to this compound. By integrating these multi-omics datasets, it will be possible to construct detailed molecular networks that illustrate the compound's mechanism of action, identify off-target effects, and discover novel biomarkers of its activity. This holistic approach will move beyond the traditional one-drug-one-target paradigm and provide a more complete understanding of the pharmacological profile of this compound, paving the way for its potential clinical applications. The lack of such studies represents a major gap that, once addressed, could significantly advance our knowledge of this promising chemical entity.
Q & A
Q. What are the recommended methods for synthesizing 2-(9H-pyrido[3,4-b]indol-1-yl)aniline and its derivatives?
Answer: A common approach involves multi-step synthesis starting from β-carboline precursors. For example, derivatives are synthesized via nucleophilic substitution or coupling reactions, such as the formation of acetamide derivatives using General Procedure I (e.g., (R)-N-(2-(4-chlorophenyl)-1-(9H-pyrido[3,4-b]indol-1-yl)ethyl)acetamide) . Purification typically employs flash column chromatography with eluents like ethyl acetate/hexane (3:7), followed by structural validation via NMR, FTIR, and HRMS .
Q. How can researchers validate the structural integrity of this compound derivatives?
Answer: Combined spectroscopic techniques are essential:
Q. What stability considerations are critical for handling this compound derivatives?
Answer: Stability depends on substituents and storage conditions. For example:
- Light-sensitive compounds : Store in amber vials at –20°C to prevent photodegradation .
- Hydrolytic stability : Avoid aqueous solutions at extreme pH; derivatives with electron-withdrawing groups (e.g., nitro) are more resistant to hydrolysis .
Advanced Research Questions
Q. How can enantioselective synthesis of β-carboline derivatives (e.g., this compound) be optimized?
Answer: Enantioselective Minisci reactions using chiral catalysts (e.g., (R)-BINOL-derived ligands) enable stereocontrol. For example, (2S,4R)-4-(9H-pyrido[3,4-b]indol-1-yl)-1,2,4-butanetriol was synthesized with >90% enantiomeric excess (ee) via asymmetric hydroxylation . Separation of enantiomers requires chiral HPLC (e.g., Chiralpak IA column) .
Q. What computational and experimental methods resolve contradictions in structure-activity relationships (SAR) for pyridoindole derivatives?
Answer:
- Molecular docking : Predict binding affinities to targets like P-selectin (e.g., ligand CHEBI:173933 with ΔG = –9.2 kcal/mol) .
- ADMET profiling : Use pkCSM to screen for hepatotoxicity (e.g., Fludarabine is hepatotoxic, while CHEBI:173933 is not) .
- In vitro assays : Validate SAR via IC measurements (e.g., derivatives with 4-methoxyphenyl groups show enhanced anti-inflammatory activity) .
Q. How do tautomeric forms of β-carboline derivatives affect their biological activity?
Answer: Tautomerism (e.g., keto-enol equilibria) alters electronic properties and binding modes. For 1-acetyl-β-carboline ([50892-83-6]), enol tautomers dominate in polar solvents (DMSO), enhancing hydrogen-bonding interactions with DNA . Stability studies via NMR in DO confirm tautomeric ratios .
Q. What strategies mitigate low solubility of this compound derivatives in pharmacological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
